2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-4-methoxy-3,5-dimethylpyridine
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Overview
Description
2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-4-methoxy-3,5-dimethylpyridine is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-4-methoxy-3,5-dimethylpyridine typically involves the reaction of 4,5-dichloro-1H-imidazole with a suitable pyridine derivative. One common method involves the use of a base such as sodium hydride to deprotonate the imidazole, followed by the addition of the pyridine derivative under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-4-methoxy-3,5-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-4-methoxy-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-4-methoxy-3,5-dimethylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- 2-((4,5-dichloro-1H-imidazol-1-yl)methyl)quinazolin-4(3H)-one
- (1Z)-2-(4,5-dichloro-1H-imidazol-1-yl)-N′-hydroxyethanimidamide
- 3-((4,5-dichloro-1H-imidazol-1-yl)methyl)-N′-hydroxybenzenecarboximidamide .
Uniqueness
2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-4-methoxy-3,5-dimethylpyridine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
2-[(4,5-dichloroimidazol-1-yl)methyl]-4-methoxy-3,5-dimethylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O/c1-7-4-15-9(8(2)10(7)18-3)5-17-6-16-11(13)12(17)14/h4,6H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNQCYDZLXLDRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C=NC(=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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